molecular formula C13H10N4O2S B3490819 N-(5-carbamoyl-3-cyano-4-methylthiophen-2-yl)pyridine-3-carboxamide

N-(5-carbamoyl-3-cyano-4-methylthiophen-2-yl)pyridine-3-carboxamide

Cat. No.: B3490819
M. Wt: 286.31 g/mol
InChI Key: GMGCHWIQLFFGKO-UHFFFAOYSA-N
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Description

N-(5-carbamoyl-3-cyano-4-methylthiophen-2-yl)pyridine-3-carboxamide is a heterocyclic compound that features a thiophene ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both cyano and carbamoyl groups in its structure suggests it may exhibit unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-carbamoyl-3-cyano-4-methylthiophen-2-yl)pyridine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . The thiophene ring can be introduced through cyclization reactions involving sulfur and α-methylene carbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-carbamoyl-3-cyano-4-methylthiophen-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of primary amines or alcohols.

Scientific Research Applications

N-(5-carbamoyl-3-cyano-4-methylthiophen-2-yl)pyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-carbamoyl-3-cyano-4-methylthiophen-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and carbamoyl groups may facilitate binding to active sites, leading to inhibition or modulation of biological pathways . The thiophene ring can also participate in π-π interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.

    Dorzolamide: A thiophene-containing drug used to treat glaucoma.

    Tioconazole: An antifungal agent with a thiophene ring.

Uniqueness

N-(5-carbamoyl-3-cyano-4-methylthiophen-2-yl)pyridine-3-carboxamide is unique due to the combination of its cyano, carbamoyl, and thiophene groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .

Properties

IUPAC Name

N-(5-carbamoyl-3-cyano-4-methylthiophen-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c1-7-9(5-14)13(20-10(7)11(15)18)17-12(19)8-3-2-4-16-6-8/h2-4,6H,1H3,(H2,15,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGCHWIQLFFGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CN=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-carbamoyl-3-cyano-4-methylthiophen-2-yl)pyridine-3-carboxamide
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N-(5-carbamoyl-3-cyano-4-methylthiophen-2-yl)pyridine-3-carboxamide
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N-(5-carbamoyl-3-cyano-4-methylthiophen-2-yl)pyridine-3-carboxamide
Reactant of Route 4
N-(5-carbamoyl-3-cyano-4-methylthiophen-2-yl)pyridine-3-carboxamide
Reactant of Route 5
N-(5-carbamoyl-3-cyano-4-methylthiophen-2-yl)pyridine-3-carboxamide
Reactant of Route 6
N-(5-carbamoyl-3-cyano-4-methylthiophen-2-yl)pyridine-3-carboxamide

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